molecular formula C27H23N3O4 B11486333 N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

Cat. No.: B11486333
M. Wt: 453.5 g/mol
InChI Key: CVMUPLVXHAJNEI-UHFFFAOYSA-N
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Description

N-[4-(morpholine-4-carbonyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholine-4-carbonyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts, such as palladium, and solvents like methanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholine-4-carbonyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[4-(morpholine-4-carbonyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(morpholine-4-carbonyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-morpholinylcarbonyl)benzamide
  • 2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide
  • N-(4-morpholinylcarbonyl)phenylacetamide

Uniqueness

N-[4-(morpholine-4-carbonyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is unique due to its combination of the indole core with the morpholine-4-carbonyl and phenyl groups. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H23N3O4

Molecular Weight

453.5 g/mol

IUPAC Name

N-[4-(morpholine-4-carbonyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

InChI

InChI=1S/C27H23N3O4/c31-25(23-21-8-4-5-9-22(21)29-24(23)18-6-2-1-3-7-18)26(32)28-20-12-10-19(11-13-20)27(33)30-14-16-34-17-15-30/h1-13,29H,14-17H2,(H,28,32)

InChI Key

CVMUPLVXHAJNEI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C(=O)C3=C(NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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